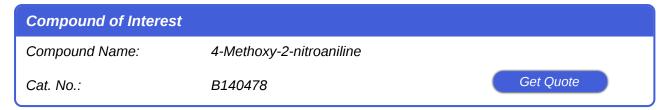


# Spectroscopic Profile of 4-Methoxy-2nitroaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-2-nitroaniline** (also known as 4-amino-3-nitroanisole), a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1][2][3] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the compound, along with detailed experimental protocols for data acquisition.

#### **Data Presentation**

The following tables summarize the key spectroscopic data for **4-Methoxy-2-nitroaniline**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Precise experimental NMR data for **4-Methoxy-2-nitroaniline** is not readily available in the public domain. The following tables provide predicted chemical shifts based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **4-Methoxy-2-nitroaniline** 



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-3	~7.5	d
H-5	~6.5	dd
H-6	~6.8	d
-OCH₃	~3.8	S
-NH <sub>2</sub>	~5.0-6.0 (broad)	S

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS ( $\delta$  = 0.00 ppm).

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **4-Methoxy-2-nitroaniline** 

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C-1 (-NH <sub>2</sub> )	~140-150
C-2 (-NO <sub>2</sub> )	~135-145
C-3	~120-130
C-4 (-OCH <sub>3</sub> )	~150-160
C-5	~100-110
C-6	~110-120
-ОСН₃	~55-60

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS ( $\delta$  = 0.00 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxy-2-nitroaniline** exhibits characteristic absorption bands corresponding to its functional groups.[1][4]

Table 3: FTIR Spectroscopic Data for 4-Methoxy-2-nitroaniline



Wavenumber (cm⁻¹)	Assignment
3483	Asymmetric N-H stretching of -NH <sub>2</sub>
3371	Symmetric N-H stretching of -NH <sub>2</sub>
1638	N-H bending of -NH₂
1577	Asymmetric NO <sub>2</sub> stretching
1318	Symmetric NO <sub>2</sub> stretching
1250	C-O stretching of methoxy group
1270	C-N stretching
1530	Aromatic C=C stretching

Sample preparation: KBr pellet or thin film.

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of **4-Methoxy-2-nitroaniline** shows absorption bands characteristic of nitroanilines, arising from  $\pi \to \pi^*$  and  $\pi \to \pi^*$  electronic transitions. A study on a single crystal of **4-methoxy-2-nitroaniline** reported a lower cutoff wavelength.[1] The UV-Vis absorption spectrum of a related compound, 4-methyl-2-nitroaniline, shows a prominent absorption peak around 400 nm.[5] For **4-Methoxy-2-nitroaniline**, a strong absorption in the visible region is expected, contributing to its orange-red color.[2]

Table 4: UV-Vis Spectroscopic Data for 4-Methoxy-2-nitroaniline

λmax (nm)	Solvent
~410	Methanol

Note: The  $\lambda$ max is an approximation based on graphical data and the characteristics of similar compounds.

## **Experimental Protocols**



Detailed methodologies for acquiring the spectroscopic data are provided below.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-Methoxy-2-nitroaniline**.

#### Methodology:

- · Sample Preparation:
  - Weigh approximately 5-10 mg of 4-Methoxy-2-nitroaniline for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
  - Cap the NMR tube securely.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- Data Acquisition:



- For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the <sup>13</sup>C nucleus.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative proton ratios.
  - o Identify and report the chemical shifts (δ) in ppm and coupling constants (J) in Hz for  $^{1}$ H NMR, and chemical shifts for  $^{13}$ C NMR.

### Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of **4-Methoxy-2-nitroaniline** to identify its functional groups.

Methodology (KBr Pellet Technique):

- Sample Preparation:
  - Grind 1-2 mg of dry 4-Methoxy-2-nitroaniline with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) in an agate mortar.
  - The mixture should be ground to a fine, homogeneous powder.
  - Transfer the powder to a pellet-forming die.
  - Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.



- Instrument Setup:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Ensure the sample compartment is closed.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm<sup>-1</sup>).
  - Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the significant absorption bands (peaks) in the spectrum.
  - Report the peak positions in wavenumbers (cm<sup>-1</sup>).

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Objective: To determine the electronic absorption maxima (\lambda max) of **4-Methoxy-2-nitroaniline**.

#### Methodology:

- Sample Preparation:
  - Prepare a stock solution of 4-Methoxy-2-nitroaniline of a known concentration in a suitable UV-grade solvent (e.g., methanol or ethanol).
  - Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-1.0).
- Instrument Setup:

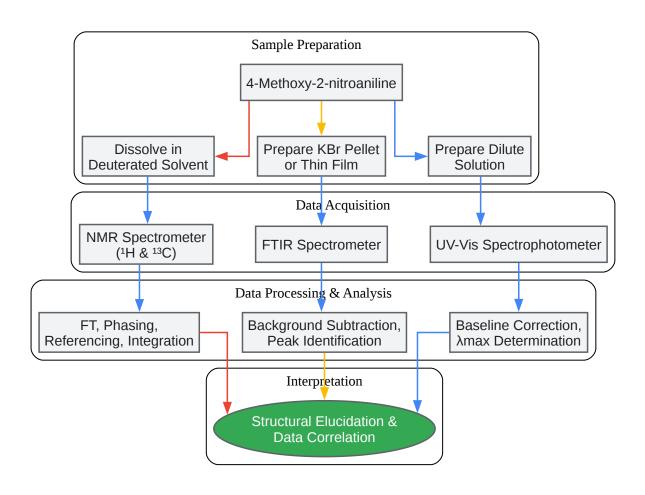


- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Select the desired wavelength range for scanning (e.g., 200-600 nm).
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the sample holder and record a baseline spectrum.
- Data Acquisition:
  - Rinse the sample cuvette with the sample solution and then fill it.
  - Place the sample cuvette in the spectrophotometer.
  - Run the scan to obtain the absorption spectrum.
- Data Processing:
  - The software will display the absorbance as a function of wavelength.
  - Identify the wavelength(s) of maximum absorbance (λmax).
  - Report the λmax value(s) in nanometers (nm) and the solvent used.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Methoxy-2-nitroaniline**.





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